REACTION_SMILES
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[Br:1][c:2]1[c:3]([Cl:9])[cH:4][c:5]([F:8])[cH:6][cH:7]1.[Cl:10][S:11](=[O:12])(=[O:13])[OH:14].[OH2:15]>>[Br:1][c:2]1[c:3]([Cl:9])[cH:4][c:5]([F:8])[c:6]([S:11]([Cl:10])(=[O:12])=[O:13])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)c(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=S(=O)(Cl)c1cc(Br)c(Cl)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |